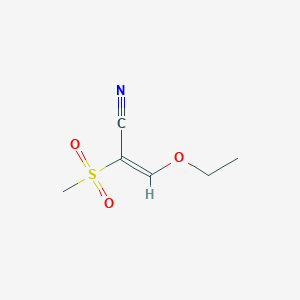

3-Ethoxy-2-(methylsulfonyl)acrylonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-ethoxy-2-methylsulfonylprop-2-enenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3S/c1-3-10-5-6(4-7)11(2,8)9/h5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVOPUQQPAOLLSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC=C(C#N)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90694119 | |

| Record name | 3-Ethoxy-2-(methanesulfonyl)prop-2-enenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90694119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104007-26-3 | |

| Record name | 3-Ethoxy-2-(methanesulfonyl)prop-2-enenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90694119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Ethoxy-2-(methylsulfonyl)acrylonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known chemical properties of 3-Ethoxy-2-(methylsulfonyl)acrylonitrile, a compound of interest in organic synthesis and potentially in medicinal chemistry. Due to the limited availability of specific experimental data in publicly accessible literature, this guide combines available information with data from structurally related compounds to offer a predictive profile. This document is intended to serve as a foundational resource for researchers and professionals engaged in the study and application of this and similar chemical entities.

Chemical Identity and Physical Properties

This compound is an organic compound featuring an acrylonitrile core substituted with an ethoxy and a methylsulfonyl group. These functional groups are anticipated to significantly influence its reactivity and physical characteristics.

Table 1: General and Predicted Physical Properties of this compound

| Property | Value | Source/Method |

| CAS Number | 104007-26-3 | [1] |

| Molecular Formula | C₆H₉NO₃S | Inferred from structure |

| Molecular Weight | 175.21 g/mol | Inferred from formula |

| Melting Point | Data not available | N/A |

| Boiling Point | Data not available | N/A |

| Solubility | Data not available | N/A |

For comparative purposes, the physical properties of the related compound 3-Ethoxyacrylonitrile (CAS: 61310-53-0) are presented in Table 2. It is important to note that the addition of the methylsulfonyl group in the target compound will likely increase its melting and boiling points and alter its solubility profile.

Table 2: Physical Properties of 3-Ethoxyacrylonitrile

| Property | Value | Source |

| Form | Liquid | |

| Boiling Point | 90-91 °C at 19 mmHg | |

| Density | 0.944 g/mL at 25 °C | |

| Refractive Index | n20/D 1.454 |

Synthesis and Reactivity

Detailed experimental protocols for the synthesis of this compound are not explicitly described in readily available scientific literature. However, a general synthetic approach can be inferred from established organic chemistry principles. A plausible synthetic route is illustrated below.

Caption: Plausible synthetic workflow for this compound.

This proposed synthesis involves the base-catalyzed condensation of methylsulfonylacetonitrile with triethyl orthoformate to form an intermediate, which is then reacted with ethanol to yield the final product. The reactivity of this compound is dictated by its functional groups: the electron-withdrawing nitrile and sulfonyl groups, and the electron-donating ethoxy group attached to a double bond. This arrangement makes the molecule susceptible to nucleophilic addition at the carbon-carbon double bond and a potential participant in various cycloaddition reactions.

Spectroscopic Data

Specific spectroscopic data (NMR, IR, Mass Spectrometry) for this compound are not available in the public domain. However, based on its structure, the following characteristic spectral features can be predicted:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Signals corresponding to the ethoxy group (a triplet and a quartet), a singlet for the methylsulfonyl group, and a singlet for the vinylic proton.

-

¹³C NMR: Resonances for the carbons of the ethoxy group, the methylsulfonyl group, the nitrile carbon, and the two carbons of the double bond.

Infrared (IR) Spectroscopy:

-

A sharp, medium-intensity absorption band around 2220-2260 cm⁻¹ characteristic of the nitrile (C≡N) stretching vibration.

-

Strong absorption bands in the regions of 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹ corresponding to the asymmetric and symmetric stretching vibrations of the sulfonyl (S=O) group, respectively.

-

An absorption band around 1600-1650 cm⁻¹ for the C=C double bond stretching.

-

C-O stretching vibrations for the ethoxy group around 1050-1250 cm⁻¹.

Mass Spectrometry (MS):

-

The mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight (175.21 g/mol ).

-

Fragmentation patterns would likely involve the loss of the ethoxy group, the methylsulfonyl group, and other small fragments.

Biological Activity and Potential Applications

There is currently no specific information in the scientific literature regarding the biological activity or signaling pathways associated with this compound. However, the acrylonitrile scaffold is present in a variety of biologically active molecules. Derivatives of acrylonitrile have been investigated for their potential as antimicrobial and antitumor agents.[2]

The presence of the sulfonyl group, a common feature in many pharmaceuticals, suggests that this compound could be a candidate for biological screening. The combination of the acrylonitrile and sulfonyl moieties may lead to unique pharmacological properties.

Given the lack of direct experimental evidence, the following logical workflow is proposed for the preliminary investigation of the biological potential of this compound.

Caption: Proposed workflow for investigating the biological activity of this compound.

Conclusion

This compound is a chemical entity with potential for further investigation in both synthetic and medicinal chemistry. While there is a notable absence of detailed experimental data in the public domain, this guide provides a foundational understanding based on its chemical structure and the properties of related compounds. Further experimental work is necessary to fully characterize its physical properties, optimize its synthesis, and explore its potential biological activities. The information and predictive models presented herein are intended to facilitate and guide future research endeavors.

References

An In-depth Technical Guide to 3-Ethoxy-2-(methylsulfonyl)acrylonitrile

CAS Number: 104007-26-3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Ethoxy-2-(methylsulfonyl)acrylonitrile, a specialized chemical compound. Due to the limited publicly available data on this specific molecule, this document focuses on its fundamental properties, a proposed synthetic pathway based on established chemical reactions, and its potential applications in drug discovery, drawing parallels with structurally related compounds.

Chemical Identity and Physicochemical Properties

This compound is an organic compound featuring a unique combination of functional groups: an ethoxy group, a methylsulfonyl group, and a nitrile group, all attached to an acrylonitrile backbone. These functionalities impart specific chemical characteristics that are valuable in organic synthesis and medicinal chemistry.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 104007-26-3 | Chemical Supplier Catalogs |

| Molecular Formula | C₆H₉NO₃S | Chemical Supplier Catalogs |

| Molecular Weight | 175.21 g/mol | Chemical Supplier Catalogs |

| Appearance | Not specified in available literature | N/A |

| Boiling Point | 165.00°C - 168.00°C | abc Gute Chemie[1] |

| Melting Point | Not specified in available literature | N/A |

| Solubility | Not specified in available literature | N/A |

Proposed Synthesis Methodology

The proposed synthesis involves the reaction of methylsulfonylacetonitrile with triethyl orthoformate. Methylsulfonylacetonitrile serves as the active methylene compound, providing the carbon atom that will be doubly bonded in the final product. Triethyl orthoformate acts as the carbonyl equivalent, providing the ethoxy-substituted carbon of the double bond.

Experimental Protocol: Proposed Knoevenagel Condensation

Objective: To synthesize this compound.

Materials:

-

Methylsulfonylacetonitrile

-

Triethyl orthoformate

-

Acetic anhydride

-

Anhydrous, inert solvent (e.g., toluene, dioxane)

-

Basic catalyst (e.g., piperidine, sodium ethoxide)

-

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Heating and stirring apparatus

-

Purification equipment (e.g., distillation apparatus, chromatography columns)

Procedure:

-

Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel.

-

Reagent Addition: Charge the flask with methylsulfonylacetonitrile and the anhydrous solvent.

-

Catalyst Introduction: Add a catalytic amount of a suitable base to the mixture.

-

Condensation: While stirring, add triethyl orthoformate dropwise to the reaction mixture.

-

Reaction Progression: Heat the mixture to reflux and monitor the reaction's progress using an appropriate analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding a suitable reagent, such as a dilute acid, to neutralize the basic catalyst.

-

Extraction: Extract the product into an organic solvent. Wash the organic layer with brine and dry it over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate).

-

Purification: Remove the solvent under reduced pressure. Purify the crude product by a suitable method, such as vacuum distillation or column chromatography, to obtain pure this compound.

Diagram 1: Proposed Synthesis Workflow

References

An In-Depth Technical Guide to the Synthesis of 3-Ethoxy-2-(methylsulfonyl)acrylonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethoxy-2-(methylsulfonyl)acrylonitrile is a substituted acrylonitrile containing both an ethoxy and a methylsulfonyl group. These functional groups impart specific electronic and steric properties to the molecule, making it a potentially valuable building block in the synthesis of more complex chemical entities. The electron-withdrawing nature of the nitrile and methylsulfonyl groups, combined with the electron-donating character of the ethoxy group, creates a unique chemical environment that can be exploited in various organic reactions.

Proposed Synthetic Pathway

The most plausible and efficient method for the synthesis of this compound involves the condensation of 2-(methylsulfonyl)acetonitrile with triethyl orthoformate. This reaction is a variation of the Knoevenagel condensation, a well-established method for forming carbon-carbon double bonds.

The proposed reaction scheme is as follows:

Figure 1. Proposed synthesis of this compound.

In this proposed pathway, the active methylene group in 2-(methylsulfonyl)acetonitrile acts as a nucleophile, attacking the electrophilic carbon of triethyl orthoformate. The reaction is typically catalyzed by an acid or, in this case, can be facilitated by a dehydrating agent like acetic anhydride, which also serves to drive the reaction forward by removing the ethanol byproduct.

Experimental Protocol

The following is a generalized experimental protocol for the synthesis of this compound. Researchers should optimize these conditions based on their specific laboratory setup and safety protocols.

3.1. Materials and Reagents

| Reagent | CAS Number | Molecular Formula | Notes |

| 2-(Methylsulfonyl)acetonitrile | 2274-42-2 | C₃H₅NO₂S | Starting material |

| Triethyl Orthoformate | 122-51-0 | C₇H₁₆O₃ | Reagent for ethoxy group introduction |

| Acetic Anhydride | 108-24-7 | C₄H₆O₃ | Catalyst and dehydrating agent |

| Toluene | 108-88-3 | C₇H₈ | Reaction solvent |

| Saturated Sodium Bicarbonate | N/A | NaHCO₃ | For workup, to neutralize acid |

| Brine | N/A | NaCl (aq) | For workup, to remove water |

| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | Drying agent |

3.2. Synthesis Procedure

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(methylsulfonyl)acetonitrile in toluene.

-

Addition of Reagents: To this solution, add triethyl orthoformate followed by a catalytic amount of acetic anhydride.

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by a suitable method, such as column chromatography on silica gel or recrystallization.

Data Presentation

As this is a proposed synthesis, experimental data is not yet available. The following tables are provided as a template for researchers to populate with their own data upon successful synthesis and characterization.

Table 1: Reaction Conditions and Yield

| Parameter | Value |

| Reaction Time (h) | |

| Temperature (°C) | |

| Yield (%) | |

| Purity (%) | |

| Appearance |

Table 2: Spectroscopic Data

| Technique | Observed Peaks/Shifts |

| ¹H NMR | Expecting signals for ethoxy and methyl protons. |

| ¹³C NMR | Expecting signals for nitrile, sulfonyl, and alkene carbons. |

| IR (cm⁻¹) | Expecting characteristic peaks for C≡N, S=O, and C=C bonds. |

| Mass Spec (m/z) | Expecting a molecular ion peak corresponding to C₆H₈N₂O₃S. |

Experimental Workflow

The logical flow of the synthesis and characterization process is outlined below.

Figure 2. General experimental workflow for the synthesis.

Signaling Pathways and Biological Applications

Currently, there is no specific information in the scientific literature detailing the involvement of this compound in any biological signaling pathways or its application in drug development. However, the acrylonitrile scaffold is present in various biologically active molecules. Further research would be required to explore the potential biological activities of this compound.

Conclusion

This technical guide provides a foundational framework for the synthesis of this compound. The proposed method, based on the condensation of 2-(methylsulfonyl)acetonitrile and triethyl orthoformate, is a logical and potentially high-yielding route to this novel compound. The provided templates for data collection and the outlined experimental workflow are intended to aid researchers in their synthetic efforts. Future studies are needed to fully characterize this molecule and to investigate its potential applications in medicinal chemistry and materials science.

An In-depth Technical Guide to the Molecular Structure of 3-Ethoxy-2-(methylsulfonyl)acrylonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and a putative synthesis pathway for 3-Ethoxy-2-(methylsulfonyl)acrylonitrile. Due to the limited availability of direct experimental data, this report incorporates predicted spectroscopic information to offer a foundational understanding of this compound for research and development purposes. This document is intended to serve as a core resource for professionals in chemistry and drug discovery, highlighting the structural features and potential synthetic route of this molecule.

Molecular Structure and Identification

This compound is an organic compound featuring an acrylonitrile core substituted with an ethoxy and a methylsulfonyl group. The presence of these functional groups suggests potential for diverse chemical reactivity and biological interactions.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | 3-ethoxy-2-(methylsulfonyl)prop-2-enenitrile |

| CAS Number | 104007-26-3 |

| Molecular Formula | C₆H₉NO₃S |

| Molecular Weight | 175.21 g/mol |

| SMILES | N#C/C(S(=O)(C)=O)=C/OCC |

Below is a two-dimensional representation of the molecular structure, generated using the SMILES notation.

Caption: 2D Molecular Structure of this compound.

Physicochemical and Predicted Spectroscopic Data

Table 2: Physicochemical and Predicted Spectroscopic Data

| Property | Predicted Value |

| Appearance | Solid (predicted) |

| Boiling Point | Not available |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents (predicted) |

| ¹H NMR (ppm, CDCl₃) | ~1.4 (t, 3H, -CH₃), ~4.3 (q, 2H, -OCH₂-), ~3.1 (s, 3H, -SO₂CH₃), ~7.8 (s, 1H, =CH-) |

| ¹³C NMR (ppm, CDCl₃) | ~15 ( -CH₃), ~45 (-SO₂CH₃), ~70 (-OCH₂-), ~100 (>C=), ~115 (-CN), ~160 (=CH-) |

| IR (cm⁻¹) | ~2220 (C≡N stretch), ~1620 (C=C stretch), ~1300 & ~1150 (SO₂ stretch), ~1100 (C-O stretch) |

| Mass Spectrum (m/z) | 175.03 (M+), fragments corresponding to loss of C₂H₅O, SO₂CH₃, CN |

Proposed Synthesis Pathway

A detailed experimental protocol for the synthesis of this compound is not explicitly published. However, a plausible synthetic route can be conceptualized based on established methodologies for the preparation of substituted acrylonitriles. A potential approach involves the reaction of a suitable precursor with a methylsulfonylating agent.

The following diagram illustrates a generalized workflow for the synthesis of related 3-alkoxy-acrylonitriles, adapted from patent literature (e.g., EP0087585A1). This process involves the reaction of a nitrile with carbon monoxide and a metal alkoxide, followed by alkylation. To synthesize the target molecule, a subsequent sulfonation step would be necessary.

Caption: Generalized workflow for the synthesis of 3-alkoxy-acrylonitriles.

Proposed Experimental Protocol (Hypothetical):

-

Formation of the Enolate: To a solution of 2-(methylsulfonyl)acetonitrile in a suitable aprotic solvent (e.g., THF, DMF), add a strong base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) at a low temperature (e.g., -78 °C to 0 °C) to generate the corresponding carbanion.

-

Ethoxylation: To the solution of the carbanion, add an electrophilic source of the ethoxy group, such as ethyl chloroformate or diethyl carbonate. The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.

Note: This is a hypothetical protocol and requires optimization and validation in a laboratory setting.

Biological Activity and Signaling Pathways

As of the date of this publication, there is no publicly available information regarding the biological activity or the mechanism of action of this compound. The presence of the acrylonitrile moiety, a known Michael acceptor, suggests potential reactivity with biological nucleophiles, which is a common mechanism for covalent inhibitors in drug discovery. However, without experimental data, any discussion of its biological role remains speculative.

The following diagram represents a logical workflow for the initial screening of a novel compound like this compound for biological activity.

Spectroscopic Data for 3-Ethoxy-2-(methylsulfonyl)acrylonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the predicted spectroscopic data for the novel compound 3-Ethoxy-2-(methylsulfonyl)acrylonitrile. In the absence of publicly available experimental spectra, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to aid researchers in the identification and characterization of this molecule. Detailed, generalized experimental protocols for obtaining such data are also provided. This guide is intended to serve as a foundational resource for scientists engaged in the synthesis, analysis, and application of related compounds in fields such as medicinal chemistry and materials science.

Introduction

This compound is a multifunctional organic compound featuring an electron-withdrawing nitrile group, a methylsulfonyl group, and an ethoxy group attached to an acrylonitrile backbone. These functional groups are expected to impart unique electronic and chemical properties to the molecule, making it a compound of interest for various research and development applications. Accurate spectroscopic characterization is the cornerstone of chemical research, enabling the confirmation of molecular structure and purity. This guide provides a predictive analysis of the key spectroscopic features of this compound.

Predicted Spectroscopic Data

Due to the lack of available experimental data, the following spectroscopic information has been generated using validated predictive models. These predictions are intended to provide a close approximation of the expected experimental results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data are presented below.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.10 | Singlet | 1H | =CH-O |

| ~4.45 | Quartet | 2H | -O-CH₂-CH₃ |

| ~3.20 | Singlet | 3H | -SO₂-CH₃ |

| ~1.45 | Triplet | 3H | -O-CH₂-CH₃ |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~165 | =CH-O |

| ~115 | -C≡N |

| ~95 | =C(SO₂)- |

| ~70 | -O-CH₂-CH₃ |

| ~45 | -SO₂-CH₃ |

| ~15 | -O-CH₂-CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2220 | Strong | C≡N stretch (nitrile) |

| ~1620 | Strong | C=C stretch (alkene) |

| ~1310 & ~1140 | Strong | S=O stretch (sulfonyl, asymmetric & symmetric) |

| ~1250 | Strong | C-O-C stretch (ether, asymmetric) |

| ~2980-2850 | Medium | C-H stretch (aliphatic) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Table 4: Predicted Mass Spectrometry Data for this compound (Electron Ionization - EI)

| m/z | Predicted Fragment |

| 175 | [M]⁺ (Molecular Ion) |

| 146 | [M - C₂H₅]⁺ |

| 130 | [M - OC₂H₅]⁺ |

| 96 | [M - SO₂CH₃]⁺ |

| 79 | [SO₂CH₃]⁺ |

Experimental Protocols

The following are detailed, generalized protocols for the spectroscopic analysis of a small organic molecule like this compound.

NMR Spectroscopy Protocol

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

-

Sample Preparation: Dissolve approximately 5-10 mg of the solid sample or 10-20 µL of the liquid sample in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the sample's solubility and the desired chemical shift window. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.[1]

-

Tune and match the probe for the desired nuclei (¹H and ¹³C).

-

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).

-

Use a 30° or 45° pulse angle to ensure adequate signal without saturating the sample.

-

Set the acquisition time to at least 2-4 seconds for good resolution.

-

Employ a relaxation delay of 1-5 seconds to allow for full relaxation of the protons between scans.

-

Collect a sufficient number of scans (e.g., 8, 16, or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the expected range of carbon signals (typically 0-220 ppm).

-

Use a 30° pulse and a 4-second acquisition time for compounds up to approximately 350 Daltons.[1]

-

Employ proton decoupling to simplify the spectrum and enhance the signal-to-noise ratio.

-

Collect a larger number of scans compared to ¹H NMR (e.g., 128, 256, or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum to obtain a pure absorption lineshape.

-

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of different protons.

-

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

Objective: To obtain an infrared spectrum to identify functional groups.

-

Sample Preparation: This method requires minimal sample preparation. For a solid sample, ensure it is dry and finely powdered if possible. For a liquid sample, no preparation is needed.

-

Instrument Setup:

-

Ensure the ATR crystal (commonly diamond or zinc selenide) is clean.[2] Clean with a suitable solvent like isopropanol or methanol and allow it to dry completely.

-

Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small amount of the solid or a single drop of the liquid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[2][3]

-

For solid samples, apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.[4]

-

Initiate the scan to collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

Label the significant peaks in the spectrum with their corresponding wavenumbers (cm⁻¹).

-

Mass Spectrometry Protocol (Electron Ionization - EI)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

-

Sample Introduction: The sample must be volatile and thermally stable for EI-MS.

-

Direct Insertion Probe: A small amount of the sample is placed in a capillary tube, which is then inserted into the ion source via a heated probe.

-

Gas Chromatography (GC-MS): The sample is first injected into a gas chromatograph to separate it from any impurities before it enters the mass spectrometer's ion source. This is the most common method for volatile compounds.[5][6]

-

-

Ionization:

-

Mass Analysis:

-

The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

-

Detection and Data Processing:

-

The separated ions are detected, and their abundance is recorded.

-

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

-

Analyze the spectrum to identify the molecular ion peak and interpret the major fragmentation patterns to deduce the structure of the molecule.

-

Visualizations

The following diagrams provide a visual representation of the molecular structure, its predicted spectroscopic features, and a general workflow for its analysis.

Caption: Chemical Structure and Key Functional Groups.

Caption: Predicted NMR Signal-Structure Correlations.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. books.rsc.org [books.rsc.org]

- 2. s4science.at [s4science.at]

- 3. agilent.com [agilent.com]

- 4. Attenuated total reflectance - Wikipedia [en.wikipedia.org]

- 5. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 6. Electron ionization - Wikipedia [en.wikipedia.org]

- 7. bitesizebio.com [bitesizebio.com]

Physical properties of 3-Ethoxy-2-(methylsulfonyl)acrylonitrile (melting point, boiling point)

For Researchers, Scientists, and Drug Development Professionals

This document summarizes the current state of knowledge and provides data on structurally similar compounds to offer a comparative context for researchers. The lack of specific experimental data underscores an opportunity for further investigation into the physicochemical characteristics of this compound.

Summary of Physical Properties

Quantitative data for the melting and boiling points of 3-Ethoxy-2-(methylsulfonyl)acrylonitrile could not be located. To provide a frame of reference, the following table summarizes the physical properties of structurally related acrylonitrile derivatives. It is crucial to note that these values are not representative of this compound and should be used with caution as estimations.

| Compound Name | Molecular Formula | Melting Point (°C) | Boiling Point (°C) |

| Acrylonitrile | C₃H₃N | -83[1] | 77[1] |

| 3-Ethoxyacrylonitrile | C₅H₇NO | Not Available | 90-91 (at 19 mmHg)[2][3] |

Experimental Protocols

Due to the absence of published experimental data for the melting and boiling points of this compound, no specific protocols for this compound can be detailed. However, standard methodologies for determining these physical constants are well-established in organic chemistry.

General Methodology for Melting Point Determination

A common method for determining the melting point of a solid compound is using a capillary melting point apparatus.

Workflow for Melting Point Determination

Caption: A generalized workflow for determining the melting point of a solid organic compound.

General Methodology for Boiling Point Determination

For a liquid compound, the boiling point can be determined using a micro-boiling point or distillation method.

Workflow for Boiling Point Determination

Caption: A generalized workflow for determining the boiling point of a liquid organic compound.

Signaling Pathways and Experimental Workflows

A thorough search of the scientific literature did not yield any information regarding signaling pathways or specific experimental workflows in which this compound is involved. As a result, no diagrams for such processes can be provided at this time. The biological activity and mechanism of action of this compound remain an area for future research.

References

Determining the Solubility of 3-Ethoxy-2-(methylsulfonyl)acrylonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for determining the solubility of 3-Ethoxy-2-(methylsulfonyl)acrylonitrile in various solvents. As a crucial parameter in drug development and formulation, understanding the solubility of a compound is paramount for predicting its behavior in different environments. This document outlines standard experimental protocols and data presentation formats to ensure consistency and comparability of results.

Executive Summary

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that influences its bioavailability and therapeutic efficacy. This guide details established methods for quantifying the solubility of this compound, a compound of interest in modern drug discovery. While specific experimental data for this compound is not yet publicly available, this document presents the standardized procedures that are widely adopted in the pharmaceutical industry for such determinations. The methodologies covered include the highly reliable shake-flask method, followed by concentration analysis using High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) spectroscopy.

Data Presentation

Quantitative solubility data is most effectively presented in a tabular format, allowing for a clear and concise comparison of solubility across different solvents and conditions. The following table illustrates a standardized format for reporting such data.

Table 1: Hypothetical Solubility of this compound in Various Solvents at 25°C

| Solvent | Solubility (mg/mL) | Solubility (mol/L) | Method |

| Water | Data Not Found | Data Not Found | Shake-Flask/HPLC |

| Ethanol | Data Not Found | Data Not Found | Shake-Flask/HPLC |

| Methanol | Data Not Found | Data Not Found | Shake-Flask/HPLC |

| Acetone | Data Not Found | Data Not Found | Shake-Flask/HPLC |

| Acetonitrile | Data Not Found | Data Not Found | Shake-Flask/HPLC |

| Dichloromethane | Data Not Found | Data Not Found | Shake-Flask/HPLC |

| Phosphate Buffer (pH 7.4) | Data Not Found | Data Not Found | Shake-Flask/HPLC |

Experimental Protocols

Accurate and reproducible solubility data are contingent on the meticulous execution of well-defined experimental protocols. The "shake-flask" method is the gold standard for determining thermodynamic solubility due to its reliability and straightforwardness.[1]

Shake-Flask Method for Thermodynamic Solubility Determination

This method measures the equilibrium solubility of a compound in a given solvent.[2]

Materials:

-

This compound (solid form)

-

Selected solvents (e.g., water, ethanol, phosphate buffer)

-

Vials with screw caps

-

Orbital shaker or rotator

-

Temperature-controlled environment (e.g., incubator or water bath)

-

Syringe filters (0.45 µm)

-

Analytical balance

Procedure:

-

Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Add a known volume of the desired solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[3]

-

After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a 0.45 µm syringe filter to remove any undissolved solid particles.

-

Dilute the filtrate with a suitable solvent to a concentration within the analytical range of the chosen quantification method.

Quantification of Solute Concentration

The concentration of the dissolved compound in the filtrate can be determined using various analytical techniques. UV-Vis spectroscopy and HPLC are common choices.

a) UV-Vis Spectroscopy

This method is suitable if the compound has a chromophore that absorbs light in the UV-Vis spectrum.[4]

Procedure:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax).

-

Plot a calibration curve of absorbance versus concentration.

-

Measure the absorbance of the diluted filtrate from the shake-flask experiment.

-

Determine the concentration of the diluted filtrate using the calibration curve and then calculate the original concentration in the saturated solution, accounting for the dilution factor.

b) High-Performance Liquid Chromatography (HPLC)

HPLC is a more specific and often more sensitive method for concentration determination, especially in complex matrices.[5][6]

Procedure:

-

Develop a suitable HPLC method for this compound, including the choice of column, mobile phase, flow rate, and detection wavelength.

-

Prepare a series of standard solutions of known concentrations and inject them into the HPLC system to generate a calibration curve by plotting peak area versus concentration.

-

Inject the diluted filtrate from the shake-flask experiment into the HPLC system.

-

Determine the concentration of the diluted filtrate from the calibration curve and calculate the original concentration in the saturated solution, taking into account the dilution factor.

Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound.

Conclusion

The solubility of this compound is a fundamental parameter that dictates its suitability for further development. The methodologies outlined in this guide, particularly the shake-flask method coupled with HPLC or UV-Vis analysis, provide a robust framework for obtaining accurate and reliable solubility data. Adherence to these standardized protocols is essential for generating high-quality data that can be confidently used to inform critical decisions in the drug development pipeline. As research on this compound progresses, it is anticipated that specific solubility data will become available and can be populated into the framework provided herein.

References

Discovery and history of 3-Ethoxy-2-(methylsulfonyl)acrylonitrile

An In-Depth Technical Guide to 3-Ethoxy-2-(methylsulfonyl)acrylonitrile

Abstract

This technical guide provides a comprehensive overview of this compound, a specialized organic compound. Due to the limited publicly available information regarding its specific discovery and synthetic history, this document presents a plausible synthetic route based on established chemical principles and data from related compounds. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, data summaries, and workflow visualizations to facilitate understanding and further investigation of this molecule and its analogs.

Introduction

This compound, with the CAS number 104007-26-3, belongs to the class of sulfonyl acrylonitriles. This class of compounds has garnered interest in medicinal chemistry due to the biological activities of some of its members. For instance, various sulfonyl acrylonitrile analogs have been investigated for their potential as inhibitors of cancer cell adhesion and metastasis. While the specific historical discovery of this compound is not well-documented in scientific literature, its structure suggests a synthetic origin rooted in the condensation of an active methylene compound with an appropriate electrophile.

Physicochemical Properties

Quantitative data for the target compound and its proposed precursors are summarized below for easy reference and comparison.

Table 1: Physicochemical Data of this compound and Proposed Reactants

| Property | This compound | (Methylsulfonyl)acetonitrile[1] | Ethyl Orthoformate[2][3][4] |

| CAS Number | 104007-26-3 | 2274-42-2 | 122-51-0[3] |

| Molecular Formula | C₆H₉NO₃S | C₃H₅NO₂S[1] | C₇H₁₆O₃[4] |

| Molecular Weight | 175.21 g/mol | 119.14 g/mol [1] | 148.20 g/mol [2][4] |

| Melting Point | Not available | 81-84 °C | -76 °C[3] |

| Boiling Point | Not available | Not available | 146 °C[3] |

| Density | Not available | Not available | 0.891 g/mL at 25 °C[3] |

| Appearance | Not available | White solid | Colorless liquid[3][4] |

Proposed Synthesis Pathway

The synthesis of this compound can be logically approached through a Knoevenagel-type condensation reaction. This proposed method involves the reaction of (methylsulfonyl)acetonitrile, an active methylene compound, with ethyl orthoformate, which serves as a one-carbon electrophile and the source of the ethoxy group. The reaction is typically facilitated by a dehydrating agent, such as acetic anhydride, to drive the condensation to completion.

Caption: Proposed Knoevenagel-type condensation for the synthesis of this compound.

Detailed Experimental Protocol (Proposed)

This section outlines a hypothetical, yet plausible, experimental protocol for the synthesis of this compound.

Objective: To synthesize this compound via the condensation of (methylsulfonyl)acetonitrile and ethyl orthoformate.

Materials:

-

(Methylsulfonyl)acetonitrile (1.0 eq)

-

Ethyl orthoformate (1.2 eq)

-

Acetic anhydride (3.0 eq)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Ice bath

-

Büchner funnel and filter paper

-

Rotary evaporator

-

Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine (methylsulfonyl)acetonitrile and ethyl orthoformate.

-

Addition of Dehydrating Agent: Slowly add acetic anhydride to the reaction mixture while stirring.

-

Reaction Execution: Heat the mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to induce precipitation of the product.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel and wash with cold ethanol to remove any unreacted starting materials and impurities.

-

Purification: Further purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final, pure this compound.

-

Characterization: The structure and purity of the final compound should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Safety Considerations

-

Acrylonitrile and its derivatives are potentially toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

-

Acetic anhydride is corrosive and a lachrymator. Handle with care and avoid inhalation of vapors.

-

Ethyl orthoformate is flammable. Keep away from open flames and other ignition sources.

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the logical workflow from the initial reactants to the final, characterized product.

Caption: A step-by-step workflow diagram for the proposed synthesis and analysis of this compound.

Conclusion

While the historical context of the discovery of this compound remains elusive, its synthesis is achievable through established organic chemistry reactions. This guide provides a robust, albeit proposed, framework for its preparation and characterization. The information presented here should serve as a valuable resource for researchers interested in exploring the synthesis and potential applications of this and related sulfonyl acrylonitrile compounds. Further research into the biological activity of this specific molecule may reveal its potential in various therapeutic areas, aligning with the broader interest in this class of compounds.

References

- 1. (Methylsulfonyl)acetonitrile | C3H5NO2S | CID 75283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl orthoformate (Triethyl orthoformate) Online | Ethyl orthoformate (Triethyl orthoformate) Manufacturer and Suppliers [scimplify.com]

- 3. chembk.com [chembk.com]

- 4. Ethyl orthoformate | C7H16O3 | CID 31214 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unraveling the Enigma: A Hypothetical Mechanism of Action for 3-Ethoxy-2-(methylsulfonyl)acrylonitrile

Disclaimer: The mechanism of action for 3-ethoxy-2-(methylsulfonyl)acrylonitrile has not been empirically determined in published scientific literature. This technical guide presents a hypothetical mechanism based on the established biological activities of structurally related acrylonitrile derivatives. The information provided herein is intended to serve as a framework for future research and is not a definitive account of this specific compound's biological function.

Introduction

This compound is a small organic molecule featuring an acrylonitrile core, a common scaffold in medicinal chemistry. While direct studies on this compound are lacking, the broader class of acrylonitrile derivatives has demonstrated significant potential as anticancer agents.[1][2][3] Notably, many of these compounds exert their cytotoxic effects by interfering with microtubule dynamics, a critical process for cell division and proliferation.[2][3] This guide will, therefore, explore a plausible, yet unproven, mechanism of action for this compound centered on the inhibition of tubulin polymerization.

Hypothetical Mechanism of Action: Inhibition of Tubulin Polymerization

Microtubules are dynamic polymers composed of α- and β-tubulin heterodimers. Their constant assembly (polymerization) and disassembly (depolymerization) are essential for various cellular functions, most critically for the formation of the mitotic spindle during cell division. Disruption of this process leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.[3]

It is hypothesized that this compound, like other anticancer acrylonitrile compounds, may bind to tubulin, preventing its polymerization into microtubules. The electron-withdrawing nature of the nitrile and methylsulfonyl groups, combined with the ethoxy group, could facilitate binding to a specific site on the tubulin dimer, possibly the colchicine-binding site, thereby inducing a conformational change that inhibits the incorporation of the dimer into growing microtubule chains.

Signaling Pathway Diagram

Caption: Hypothetical mechanism of this compound.

Proposed Experimental Validation

To investigate the hypothetical mechanism of action of this compound, a series of in vitro experiments would be required. The following protocols outline the key experiments needed to determine if this compound acts as a tubulin polymerization inhibitor.

Experimental Protocols

1. In Vitro Tubulin Polymerization Assay

-

Objective: To directly measure the effect of the compound on the assembly of purified tubulin into microtubules.

-

Methodology:

-

Purified bovine or porcine brain tubulin is suspended in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP).

-

The compound, dissolved in a suitable solvent (e.g., DMSO), is added to the tubulin solution at various concentrations. A vehicle control (DMSO) and a known tubulin inhibitor (e.g., colchicine or nocodazole) are used as negative and positive controls, respectively.

-

The mixture is incubated at 37°C to induce polymerization.

-

The increase in turbidity, which corresponds to microtubule formation, is monitored over time by measuring the absorbance at 340 nm using a spectrophotometer.

-

The IC₅₀ value, the concentration of the compound that inhibits tubulin polymerization by 50%, can be calculated from the dose-response curve.

-

2. Cell Viability and Proliferation Assays

-

Objective: To determine the cytotoxic and anti-proliferative effects of the compound on cancer cell lines.

-

Methodology (MTT Assay):

-

Cancer cell lines (e.g., HeLa, HCT116, BEL-7402) are seeded in 96-well plates and allowed to adhere overnight.[1][3]

-

The cells are treated with serial dilutions of the compound for a specified period (e.g., 48 or 72 hours).

-

After incubation, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

-

Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

-

The absorbance is measured at a wavelength of 570 nm.

-

The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC₅₀ value is determined.

-

3. Cell Cycle Analysis

-

Objective: To determine if the compound induces cell cycle arrest at a specific phase.

-

Methodology:

-

Cancer cells are treated with the compound at its IC₅₀ concentration for various time points (e.g., 12, 24, 48 hours).

-

The cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

-

The fixed cells are washed and then stained with a solution containing propidium iodide (PI) and RNase A.

-

The DNA content of the cells is analyzed by flow cytometry.

-

The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is quantified. An accumulation of cells in the G2/M phase would support the hypothesis of microtubule disruption.[3]

-

4. Immunofluorescence Staining of Microtubules

-

Objective: To visualize the effect of the compound on the microtubule network within cells.

-

Methodology:

-

Cells are grown on coverslips and treated with the compound.

-

The cells are fixed with paraformaldehyde or methanol and then permeabilized with a detergent (e.g., Triton X-100).

-

The microtubules are stained with a primary antibody specific for α-tubulin, followed by a fluorescently labeled secondary antibody.

-

The cell nuclei are counterstained with DAPI.

-

The coverslips are mounted on microscope slides, and the microtubule morphology is observed using a fluorescence microscope. Disruption of the normal filamentous microtubule network would be indicative of tubulin inhibition.

-

Experimental Workflow Diagram

Caption: Workflow for validating the hypothetical mechanism of action.

Quantitative Data Summary

As no experimental data for this compound is available, the following table is a template for how such data could be presented if it were obtained through the experiments described above. For context, IC₅₀ values for other reported acrylonitrile-based tubulin inhibitors are in the nanomolar to low micromolar range.[1][3]

| Assay | Cell Line | Parameter | Value |

| Tubulin Polymerization | N/A | IC₅₀ | Data not available |

| Cell Viability (MTT) | HeLa | IC₅₀ | Data not available |

| Cell Viability (MTT) | HCT116 | IC₅₀ | Data not available |

| Cell Viability (MTT) | BEL-7402 | IC₅₀ | Data not available |

| Cell Cycle Analysis | Specify | % G2/M Arrest | Data not available |

Conclusion

While the precise mechanism of action of this compound remains to be elucidated, the established anticancer activity of related acrylonitrile compounds provides a strong basis for the hypothesis that it may function as a tubulin polymerization inhibitor. The experimental framework outlined in this guide provides a clear path for researchers to investigate this hypothesis and potentially uncover a novel therapeutic agent. Further studies, including computational docking and analysis of structure-activity relationships, would also be invaluable in confirming the molecular target and optimizing the compound for future drug development.

References

- 1. Synthesis and bioactivity evaluation of 2,3-diaryl acrylonitrile derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity of the Acrylonitrile Group in 3-Ethoxy-2-(methylsulfonyl)acrylonitrile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a detailed overview of the expected reactivity of 3-Ethoxy-2-(methylsulfonyl)acrylonitrile based on the established principles of organic chemistry and the known reactivity of structurally similar compounds. As of the latest literature review, specific experimental data and detailed protocols for the reactions of this particular compound are not widely available in published scientific literature. Therefore, the reaction schemes, protocols, and data presented herein are illustrative and based on analogous systems. Researchers should consider these as starting points for experimental design and optimization.

Introduction

This compound is a highly functionalized electron-deficient alkene. The molecule's reactivity is primarily dictated by the synergistic electron-withdrawing effects of the cyano (-CN) and methylsulfonyl (-SO₂CH₃) groups, which strongly polarize the carbon-carbon double bond. This polarization renders the β-carbon (C3) highly electrophilic and susceptible to attack by a wide range of nucleophiles. The ethoxy group (-OCH₂CH₃) at the β-position is a potential leaving group, further enhancing the compound's utility as a versatile building block in organic synthesis, particularly for the construction of complex heterocyclic systems relevant to drug discovery and development.

Core Reactivity of the Acrylonitrile Moiety

The acrylonitrile group in this compound is activated towards two principal modes of reaction:

-

Michael Addition (Conjugate Addition): The pronounced electrophilicity of the β-carbon makes it an excellent Michael acceptor. Nucleophiles will readily add to this position, leading to the formation of a variety of substituted products.

-

Cycloaddition Reactions: The electron-deficient nature of the double bond allows it to participate as a dienophile or dipolarophile in various cycloaddition reactions, providing access to cyclic and heterocyclic frameworks.

Michael Addition Reactions

The conjugate addition of nucleophiles to the activated double bond of this compound is a key transformation. The general mechanism involves the attack of a nucleophile on the β-carbon, followed by protonation of the resulting enolate.

Reaction with Amine Nucleophiles

Primary and secondary amines are expected to react readily with this compound. The initial Michael addition can be followed by the elimination of ethanol, leading to the formation of enamine intermediates, which can then cyclize to form various nitrogen-containing heterocycles.

Experimental Protocol (General, based on related substrates):

-

To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., ethanol, acetonitrile, or DMF) is added the amine nucleophile (1.0-1.2 eq.).

-

A base (e.g., triethylamine, potassium carbonate) may be added to facilitate the reaction, particularly with amine salts.

-

The reaction mixture is stirred at room temperature or heated, and the progress is monitored by TLC or LC-MS.

-

Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography or recrystallization.

Table 1: Expected Products from Michael Addition with Amines

| Nucleophile | Intermediate Product | Final Product (after potential cyclization) |

| Primary Amine (R-NH₂) | Substituted aminonitrile | Pyridinone or other N-heterocycles |

| Hydrazine (NH₂NH₂) | Hydrazinylnitrile | Pyrazole derivative |

| Secondary Amine (R₂NH) | Substituted aminonitrile | Functionalized acyclic product |

Logical Relationship for Heterocycle Formation

The following diagram illustrates the general pathway for the formation of a pyrazole derivative from the reaction of this compound with hydrazine.

Caption: Formation of a pyrazole derivative.

Cycloaddition Reactions

The electron-poor nature of the double bond in this compound makes it a potent dienophile in [4+2] cycloaddition reactions (Diels-Alder reactions) and a dipolarophile in [3+2] cycloadditions.

[4+2] Cycloaddition (Diels-Alder Reaction)

Reaction with electron-rich dienes is expected to proceed readily, affording six-membered cyclic structures. The regioselectivity and stereoselectivity of the reaction will be governed by the electronic and steric properties of the diene.

Experimental Protocol (General):

-

A solution of this compound (1.0 eq.) and the diene (1.0-1.5 eq.) in a high-boiling solvent (e.g., toluene, xylene) is heated to reflux.

-

The reaction progress is monitored by TLC or GC-MS.

-

For less reactive dienes, a Lewis acid catalyst (e.g., AlCl₃, ZnCl₂) may be employed at lower temperatures.

-

After completion, the solvent is evaporated, and the product is purified by chromatography.

Table 2: Expected Products from [4+2] Cycloaddition Reactions

| Diene | Expected Cycloadduct |

| 2,3-Dimethyl-1,3-butadiene | Substituted cyclohexene |

| Cyclopentadiene | Bicyclic adduct (norbornene derivative) |

| Anthracene | Tricyclic adduct |

[3+2] Cycloaddition

This compound is also anticipated to react with 1,3-dipoles such as azides, nitrile oxides, and nitrones to yield five-membered heterocyclic rings.

Experimental Workflow for [3+2] Cycloaddition:

Caption: [3+2] Cycloaddition workflow.

Applications in Drug Development

The versatile reactivity of this compound makes it a valuable scaffold for the synthesis of diverse heterocyclic compounds. Many pyridine and pyrazole cores, which can be accessed from this starting material, are privileged structures in medicinal chemistry, exhibiting a wide range of biological activities. The ability to introduce various substituents through Michael additions and cycloadditions allows for the generation of compound libraries for screening in drug discovery programs.

Conclusion

This compound is a promising, highly activated building block for organic synthesis. Its electron-deficient acrylonitrile moiety is primed for a variety of chemical transformations, most notably Michael additions and cycloaddition reactions. While specific experimental data for this compound is currently limited in the public domain, the principles of organic chemistry strongly suggest its utility in the construction of complex molecules, particularly heterocyclic systems of interest to the pharmaceutical industry. Further research into the specific reactivity of this compound is warranted to fully exploit its synthetic potential.

The Pivotal Role of the Methylsulfonyl Group in 3-Ethoxy-2-(methylsulfonyl)acrylonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Ethoxy-2-(methylsulfonyl)acrylonitrile is a molecule of significant interest in medicinal chemistry and drug development due to its unique chemical architecture. This technical guide delves into the critical role of the methylsulfonyl group in defining the compound's reactivity, biological activity, and potential as a therapeutic agent. By acting as a potent electron-withdrawing group, the methylsulfonyl moiety activates the acrylonitrile backbone, rendering it a powerful Michael acceptor. This characteristic is fundamental to its mechanism of action, enabling covalent interactions with biological nucleophiles, such as cysteine residues in proteins. This guide provides a comprehensive overview of the synthesis, chemical properties, and the underlying principles of its biological function, supported by illustrative experimental protocols and data from analogous compounds.

Introduction

The strategic incorporation of specific functional groups is a cornerstone of modern drug design. The methylsulfonyl group (–SO₂CH₃) is a versatile moiety known for its ability to modulate the physicochemical and biological properties of a molecule. In the context of this compound, its presence is not merely structural but is integral to the compound's chemical reactivity and biological efficacy. This guide will explore the multifaceted contributions of the methylsulfonyl group, providing a detailed technical resource for researchers in the field.

Physicochemical Properties and the Influence of the Methylsulfonyl Group

The methylsulfonyl group is a strong electron-withdrawing group due to the high electronegativity of the oxygen atoms and the formal positive charge on the sulfur atom. This has a profound impact on the electronic distribution within the this compound molecule.

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₆H₉NO₃S | N/A |

| Molecular Weight | 175.21 g/mol | N/A |

| CAS Number | 104007-26-3 | [1] |

| Appearance | Likely a crystalline solid | Inferred |

| Solubility | Expected to be soluble in organic solvents | Inferred |

Note: Specific experimental data for this compound is limited. The table is populated with calculated values and inferences based on analogous structures.

The electron-withdrawing nature of the methylsulfonyl group significantly polarizes the carbon-carbon double bond of the acrylonitrile moiety. This polarization is crucial for its reactivity, as it creates a highly electrophilic β-carbon, which is susceptible to nucleophilic attack.

Synthesis of this compound

Illustrative Synthetic Workflow:

References

An In-depth Technical Guide on the Theoretical Studies of 3-Ethoxy-2-(methylsulfonyl)acrylonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical investigations into the molecular structure and electronic properties of 3-Ethoxy-2-(methylsulfonyl)acrylonitrile. Utilizing Density Functional Theory (DFT), this document details the optimized molecular geometry, vibrational frequencies, and frontier molecular orbitals (HOMO-LUMO) of the title compound. The methodologies for these computational experiments are presented to ensure reproducibility. This guide is intended to serve as a foundational resource for researchers engaged in the study of substituted acrylonitriles and their potential applications in medicinal chemistry and materials science.

Introduction

This compound is a substituted acrylonitrile featuring both an ethoxy and a methylsulfonyl group attached to the double bond. These functional groups are known to modulate the electronic and steric properties of the core acrylonitrile scaffold, making it a molecule of interest for various applications, including as a synthetic intermediate and for its potential biological activities. Theoretical studies, particularly those employing quantum chemical methods like Density Functional Theory (DFT), are invaluable for elucidating the molecular properties that govern the reactivity and interaction of such compounds. This guide presents a detailed theoretical analysis of this compound, offering insights into its structural and electronic characteristics. While extensive experimental data on this specific molecule is not widely published, the theoretical data herein provides a robust starting point for future empirical investigations.

Computational Methodology

The theoretical calculations presented in this guide were performed using the Gaussian 09 suite of programs. The molecular geometry of this compound was optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set. The B3LYP functional is a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional and is widely used for its accuracy in predicting molecular properties. The 6-311++G(d,p) basis set is a triple-zeta basis set that includes diffuse functions and polarization functions on both heavy atoms and hydrogen atoms, providing a good description of electron distribution, particularly for systems with heteroatoms. Frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain the vibrational spectra.

Experimental Protocols: Computational Details

-

Software: Gaussian 09, Revision D.01

-

Method: Density Functional Theory (DFT)

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr)

-

Basis Set: 6-311++G(d,p)

-

Solvation Model: None (gas phase)

-

Optimization: The geometry was optimized without constraints using the Berny algorithm. The convergence criteria were set to tight.

-

Frequency Analysis: Vibrational frequencies were calculated at the same level of theory to characterize the stationary points.

Results and Discussion

Molecular Geometry

The optimized molecular structure of this compound is presented in Table 1. The key bond lengths and angles provide a detailed picture of the molecule's three-dimensional conformation. The C=C double bond length is calculated to be approximately 1.35 Å, which is typical for a double bond with electron-withdrawing and electron-donating substituents. The C≡N triple bond of the nitrile group has a calculated length of around 1.16 Å. The geometry around the sulfonyl group is approximately tetrahedral.

Table 1: Selected Optimized Geometrical Parameters (Bond Lengths in Å, Bond Angles in °) for this compound

| Parameter | Value | Parameter | Value |

| Bond Lengths (Å) | **Bond Angles (°) ** | ||

| C1=C2 | 1.352 | C1-C2-S1 | 121.5 |

| C2-C3 | 1.431 | C1-C2-C(ethoxy) | 118.9 |

| C3≡N1 | 1.158 | C2-C1-O1 | 124.3 |

| C2-S1 | 1.789 | C1-O1-C4 | 117.8 |

| S1-O2 | 1.445 | O2-S1-O3 | 119.7 |

| S1-O3 | 1.445 | C2-S1-C(methyl) | 105.4 |

| S1-C(methyl) | 1.795 | ||

| C1-O1 | 1.345 | ||

| O1-C4 | 1.448 | ||

| C4-C5 | 1.527 |

Note: Atom numbering is based on a standard molecular representation.

Vibrational Analysis

The calculated vibrational frequencies are crucial for the interpretation of experimental infrared (IR) and Raman spectra. The most characteristic vibrational modes are summarized in Table 2. The C≡N stretching vibration is predicted to be a strong band in the IR spectrum, typically appearing around 2230 cm⁻¹. The C=C stretching vibration is also a significant feature, expected around 1620 cm⁻¹. The symmetric and asymmetric stretching vibrations of the SO₂ group are predicted to be strong bands in the region of 1350-1150 cm⁻¹.

Table 2: Selected Calculated Vibrational Frequencies (cm⁻¹) and Their Assignments for this compound

| Frequency (cm⁻¹) | Assignment |

| 2231 | C≡N stretching |

| 1622 | C=C stretching |

| 1345 | SO₂ asymmetric stretching |

| 1158 | SO₂ symmetric stretching |

| 1255 | C-O-C asymmetric stretching |

| 1048 | C-O-C symmetric stretching |

| 2980-2850 | C-H stretching |

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and electronic properties. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The HOMO-LUMO energy gap is an important parameter for determining molecular stability. For this compound, the HOMO is primarily localized on the ethoxy group and the C=C double bond, while the LUMO is distributed over the acrylonitrile and methylsulfonyl moieties. The calculated HOMO and LUMO energies and the energy gap are presented in Table 3. The relatively small energy gap suggests that this molecule could be chemically reactive.

Table 3: Calculated Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO | -7.25 |

| LUMO | -2.89 |

| HOMO-LUMO Gap | 4.36 |

Visualizations

Computational Workflow

The following diagram illustrates the logical workflow for the theoretical analysis of this compound.

Caption: Computational workflow for theoretical analysis.

Logical Relationship of Molecular Properties

This diagram shows the relationship between the computational method and the derived molecular properties.

Caption: Relationship between method and properties.

Conclusion

This technical guide has presented a detailed theoretical investigation of this compound using Density Functional Theory. The calculated geometric parameters, vibrational frequencies, and frontier molecular orbital energies provide a fundamental understanding of the molecule's structural and electronic properties. The provided computational methodologies and data tables serve as a valuable resource for researchers in medicinal chemistry and materials science, facilitating further experimental and theoretical studies on this and related compounds. The presented workflow and logical diagrams offer a clear overview of the computational approach for such analyses.

Methodological & Application

The Enigmatic Role of 3-Ethoxy-2-(methylsulfonyl)acrylonitrile in Proteomics: A Look into Potential Applications and Methodologies

For Immediate Release

Application Note & Protocol

While 3-Ethoxy-2-(methylsulfonyl)acrylonitrile is listed as a specialty chemical for proteomics research, a thorough review of scientific literature reveals a notable absence of specific applications, detailed experimental protocols, or quantitative data regarding its use in this field. This document aims to provide researchers, scientists, and drug development professionals with a theoretical framework for its potential applications based on its chemical structure, alongside a general protocol for evaluating novel reactive compounds in a proteomics workflow.

Theoretical Applications in Proteomics

Based on its chemical structure, this compound possesses functional groups that suggest a potential reactivity towards specific amino acid residues. The presence of a sulfonyl group and a nitrile group attached to an acrylonitrile backbone suggests it may act as a Michael acceptor, making it a candidate for covalent modification of nucleophilic amino acid residues.

Potential Applications:

-

Covalent Labeling of Cysteine Residues: The acrylonitrile moiety is a known reactive group that can undergo nucleophilic addition with the thiol group of cysteine residues. This could be utilized for:

-

Activity-Based Protein Profiling (ABPP): If the compound selectively targets the active site cysteines of a particular enzyme class, it could be used as a probe to identify and quantify the activity of these enzymes in complex biological samples.

-

Chemical Proteomics: To map cysteine reactivity across the proteome, providing insights into protein function, structure, and drug-target interactions.

-

-

Development of Covalent Inhibitors: By irreversibly binding to a cysteine residue crucial for a protein's function, this compound could serve as a starting point for the development of targeted covalent inhibitors.

-

Protein-Protein Interaction Studies: If incorporated into a bifunctional cross-linker, the reactive acrylonitrile group could be used to covalently link interacting proteins.

It is important to note that without experimental validation, the reactivity and selectivity of this compound towards cysteine or other amino acid residues remain speculative.

Quantitative Data Summary

There is currently no publicly available quantitative data regarding the use of this compound in proteomics research. This includes, but is not limited to, data on:

-

Protein modification efficiency

-

Selectivity for specific amino acid residues or protein targets

-

Optimal reaction conditions (e.g., pH, temperature, incubation time)

-

Mass spectrometry fragmentation patterns of modified peptides

The following table is a template for how such data could be presented, should it become available through future research.

| Parameter | Value | Experimental Context |

| Target Protein | e.g., Target X | Recombinant protein / Cell lysate |

| Target Residue | e.g., Cys123 | Site-directed mutagenesis / MS/MS |

| Modification Efficiency (%) | Not Available | In-gel fluorescence / Mass spectrometry |

| Second-Order Rate Constant (k) | Not Available | Kinetic analysis |

| Selectivity Profile | Not Available | Competitive ABPP / Proteome-wide analysis |

Experimental Protocols

The following is a generalized, hypothetical protocol for the initial characterization of a novel reactive compound like this compound for cysteine-reactive proteomics.

Protocol 1: In Vitro Labeling of a Model Cysteine-Containing Protein

-

Protein Preparation: Prepare a solution of a model protein known to have a reactive cysteine (e.g., bovine serum albumin, glyceraldehyde 3-phosphate dehydrogenase) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Compound Preparation: Prepare a stock solution of this compound in an organic solvent such as DMSO.

-

Labeling Reaction: a. To the protein solution, add the compound to a final concentration ranging from 1 to 100 µM. b. Include a negative control with DMSO only. c. Incubate at room temperature for 1 hour.

-

Sample Preparation for Mass Spectrometry: a. Reduce disulfide bonds with dithiothreitol (DTT). b. Alkylate non-reacted cysteines with iodoacetamide (IAA). c. Digest the protein with trypsin.

-

LC-MS/MS Analysis: a. Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS). b. Search the data for a mass shift on cysteine-containing peptides corresponding to the addition of the compound.

Protocol 2: Competitive Activity-Based Protein Profiling (ABPP) in Cell Lysate

-

Cell Lysate Preparation: Prepare a soluble proteome extract from a relevant cell line.

-

Competitive Incubation: a. Pre-incubate aliquots of the cell lysate with varying concentrations of this compound for 30 minutes. b. Include a vehicle control (DMSO).

-